molecular formula C13H18O2 B2934299 (2S)-2,4-Dimethyl-4-phenylpentanoic acid CAS No. 2248172-99-6

(2S)-2,4-Dimethyl-4-phenylpentanoic acid

Cat. No.: B2934299
CAS No.: 2248172-99-6
M. Wt: 206.285
InChI Key: MZKXIIFRTUHSAC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2,4-Dimethyl-4-phenylpentanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by its unique structure, which includes a phenyl group attached to a pentanoic acid backbone with two methyl groups at the second and fourth positions. The (2S) configuration indicates the specific spatial arrangement of these groups around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4-Dimethyl-4-phenylpentanoic acid typically involves several steps, starting from simpler organic molecules. One common method involves the alkylation of a phenylacetic acid derivative with a suitable alkyl halide under basic conditions. This is followed by a series of reactions including oxidation, reduction, and esterification to introduce the necessary functional groups and achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and enantiomeric purity. Catalysts such as chiral ligands or enzymes are used to facilitate the stereoselective formation of the compound. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,4-Dimethyl-4-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2S)-2,4-Dimethyl-4-phenylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2,4-Dimethyl-4-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2,4-Dimethyl-4-phenylpentanoic acid: The enantiomer of the compound with a different spatial arrangement.

    2,4-Dimethyl-4-phenylbutanoic acid: A structurally similar compound with a shorter carbon chain.

    2,4-Dimethyl-4-phenylhexanoic acid: A structurally similar compound with a longer carbon chain.

Uniqueness

(2S)-2,4-Dimethyl-4-phenylpentanoic acid is unique due to its specific (2S) configuration, which imparts distinct chemical and biological properties. This enantiomeric purity is crucial for its effectiveness in various applications, as the (2R) enantiomer may exhibit different or less desirable properties.

Properties

IUPAC Name

(2S)-2,4-dimethyl-4-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(12(14)15)9-13(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKXIIFRTUHSAC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)(C)C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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